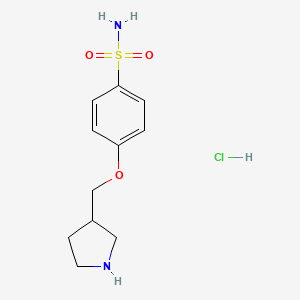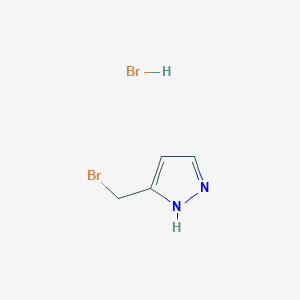
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O3S and a molecular weight of 292.78 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is commonly used as a protease inhibitor.
Preparation Methods
The synthesis of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzenesulfonamide with pyrrolidine in the presence of a suitable base to form the intermediate 4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteases. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the breakdown of proteins and peptides. This inhibition can modulate various biological pathways and processes, making it useful in research and therapeutic applications.
Comparison with Similar Compounds
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzenesulfonamide: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
4-(Morpholin-4-yl)benzenesulfonamide: This compound contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2,(H2,12,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDROSJVCIARE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)

![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)


![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)




